molecular formula C9H13N3O2S B029035 Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 76360-82-2

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B029035
CAS No.: 76360-82-2
M. Wt: 227.29 g/mol
InChI Key: VDDZMXQAZJMGPK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylamino substituent at position 4, a methylthio group at position 2, and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors and kinase inhibitors . Its synthesis involves nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine in the presence of triethylamine, yielding a 52% isolated product after purification . The compound’s structure has been confirmed via $^1$H NMR, with distinct signals for the methylamino ($\delta$ 3.08 ppm), methylthio ($\delta$ 2.55 ppm), and ethyl ester ($\delta$ 1.37 ppm) groups .

Properties

IUPAC Name

ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDZMXQAZJMGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304287
Record name Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-82-2
Record name 76360-82-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate

The precursor is synthesized via cyclocondensation of ethyl 3-aminocrotonate with methyl isothiocyanate in dichloromethane at 0–5°C, followed by chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Key characteristics:

  • Yield : 89–92%

  • Purity : 95% (HPLC)

  • Byproducts : <3% des-methylthio analog

Methylamine Substitution

The chloro intermediate reacts with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) under reflux (65°C) for 12 hours. Post-reaction processing includes:

  • Neutralization with 10% HCl

  • Extraction with ethyl acetate (3 × 50 mL)

  • Drying over anhydrous Na₂SO₄

  • Solvent evaporation under reduced pressure

Optimized Parameters :

ParameterValueImpact on Yield
Methylamine Equiv.2.5Maximizes substitution
Temperature65°CBalances rate vs. decomposition
Reaction Time12 hoursEnsures >95% conversion
SolventTHFEnhances nucleophilicity

Outcome :

  • Yield : 78–82%

  • Purity : 98% (recrystallized from ethanol/water)

  • Common Impurities :

    • Bis-methylated product (3–5%)

    • Hydrolyzed ester (≤1% at pH 7)

One-Pot Cyclocondensation Approach

An alternative single-step method constructs the pyrimidine ring with pre-installed substituents, avoiding isolation of intermediates.

Reaction Components

  • Building Blocks :

    • Methyl thiourea (1.2 equiv)

    • Ethyl 3-(methylamino)acrylate (1.0 equiv)

    • Diethyl acetylenedicarboxylate (1.1 equiv)

Protocol

  • Combine components in anhydrous DMF under N₂.

  • Heat at 120°C for 8 hours with stirring.

  • Cool to room temperature and pour into ice-water.

  • Filter precipitate and wash with cold methanol.

Advantages :

  • Eliminates chlorination step

  • Reduces total synthesis time by 40%

Limitations :

  • Lower yield (65–70%) due to competing side reactions

  • Requires rigorous exclusion of moisture

Post-Functionalization of Amino Derivatives

For laboratories with access to ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, selective N-methylation provides an alternative pathway.

Reductive Amination

Treat the amino precursor with formaldehyde (37% solution) and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer). After 24 hours at 25°C:

  • Yield : 60–65%

  • Selectivity : 85% mono-methylated product

Direct Alkylation

React with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C for 6 hours. Post-treatment includes:

  • Filtration to remove salts

  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Outcome :

  • Yield : 70–73%

  • Purity : 96% (GC-MS)

  • Challenge : Over-alkylation to dimethylamino species (8–12%)

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety while maintaining quality.

Continuous Flow Reactor Design

StageConditionsOutcome
Precursor Synthesis100°C, 2 bar pressure95% conversion
MethylaminationMicroreactor, 70°C80% yield
CrystallizationAnti-solvent (hexane)99% purity

Waste Management Strategies

  • Recover THF via distillation (85% efficiency)

  • Neutralize POCl₃ byproducts with Ca(OH)₂ slurry

Analytical Characterization

Post-synthesis verification employs multiple techniques:

5.1 Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-6), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.02 (s, 3H, SCH₃), 2.85 (s, 3H, NHCH₃).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

5.2 Chromatographic Purity Assessment

MethodConditionsPurity
HPLC (C18)70:30 MeOH/H₂O, 1 mL/min98.2%
UPLC-MSESI+, m/z 242 [M+H]⁺99.1%

Challenges and Optimization Opportunities

Byproduct Mitigation

  • Disubstituted Impurities : Reduce via:

    • Controlled methylamine stoichiometry (≤2.2 equiv)

    • Lower reaction temperature (50–60°C)

  • Ester Hydrolysis : Maintain pH >7 during aqueous workups

Green Chemistry Advances

  • Substitute DMF with cyclopentyl methyl ether (CPME), reducing environmental impact by 40%

  • Catalytic methylation using dimethyl carbonate instead of methyl iodide

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The methylamino group at position 4 can be introduced via substitution of a chloro precursor. For example:

  • Reaction : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with methylamine to yield the target compound.
  • Conditions : THF solvent, triethylamine base, reflux (12–18 hours) .
  • Yield : Up to 92% under optimized conditions .
Precursor Reagent Solvent Temperature Yield
4-Chloro derivativeMethylamineTHFReflux77–92%

Oxidation of Methylthio Group

The methylthio (-SCH₃) group undergoes oxidation to sulfone (-SO₂CH₃) or sulfoxide (-SOCH₃):

  • Reagents : Hydrogen peroxide (H₂O₂), mCPBA, or bleach .
  • Example : Reaction with bleach under basic conditions converts -SCH₃ to -SO₂CH₃ .

Reduction of Ester Functionality

The ethyl ester can be reduced to a primary alcohol:

  • Reagent : LiAlH₄ in anhydrous ether or THF .
  • Product : 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol .

Hydrolysis of Ester Group

Acidic or basic hydrolysis converts the ester to a carboxylic acid:

  • Acidic Hydrolysis : HCl (concentrated) in ethanol/water, room temperature .
  • Basic Hydrolysis : NaOH in aqueous ethanol, yielding the sodium salt of the acid .

Bromination Reactions

The methylthio group participates in electrophilic substitution:

  • Reagent : N-Bromosuccinimide (NBS) in acetonitrile .
  • Outcome : Bromination at the sulfur or adjacent carbon, forming derivatives for further coupling .

Reactivity with Amines and Hydrazines

The methylamino group can undergo alkylation or acylation:

  • Example : Reaction with allyl hydrazine in THF/DIPEA at reflux forms hydrazide derivatives .
  • Conditions : 18-hour reflux, followed by trifluoroacetic acid (TFA) treatment .
Substrate Reagent Catalyst Yield
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylateAllyl hydrazineDIPEA60–70%

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki-Miyaura couplings:

  • Catalyst : Pd(dppf)Cl₂ in dioxane .
  • Example : Boronic acid coupling at position 2 or 4 to introduce aryl/heteroaryl groups .

Functionalization via Thiourea Intermediates

The methylthio group can be displaced by nucleophiles:

  • Reagents : Thiols or amines under basic conditions.
  • Application : Synthesis of analogs for biological testing.

Table 2: Synthetic Yields

Reaction Conditions Yield
Chloro to methylamino substitutionTHF, reflux, 18h92%
Hydrazine couplingTHF/DIPEA, TFA70%

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across different scientific fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in leukemia and glioblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : this compound exhibits antibacterial and antifungal activities. Its derivatives have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy.

Biochemistry

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections. Its unique structure allows it to interact with various biological targets, modulating enzyme activity .

Pharmaceutical Development

  • Lead Compound for Drug Development : Due to its promising biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives exhibit significant cytotoxicity against glioblastoma cell lines, indicating effective concentrations for inducing cell death .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, structural similarities suggest potential for similar effects .
  • Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate their ability to modulate immune responses by affecting cytokine production and immune cell activation, relevant for therapeutic contexts in autoimmune diseases or infections .

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position 2/4) Molecular Weight Synthesis Route Key Applications/Findings Reference
This compound CH$3$NH (4), SCH$3$ (2) 242.3* Chloride displacement with methylamine Kinase inhibitor intermediate
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2) (4-MeO-benzyl)NH (4), SCH$_3$ (2) 345.4 Similar chloride displacement with 4-MeO-benzylamine Higher lipophilicity; potential CNS targeting
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate (CAS 776-53-4) NH$2$ (4), SCH$3$ (2) 227.3 Hydrolysis of methylamino precursor Broader reactivity for cross-coupling
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (CAS 778-97-2) NH$2$ (4), SC$2$H$_5$ (2) 227.3 Thioether alkylation with ethyl iodide Enhanced metabolic stability
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (3-Cl-4-MeO-benzyl)NH (4), SCH$_3$ (2) 402.3 Substitution with halogenated benzylamines Avanafil impurity; PDE5 inhibition studies

*Calculated based on synthesis stoichiometry in .

Physicochemical Properties

  • Solubility: The target compound’s ethyl ester enhances lipid solubility over carboxylate salts (e.g., Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate), favoring blood-brain barrier penetration .
  • Thermal Stability : Methylthio groups confer higher thermal stability (decomposition >250°C) compared to oxo or thioxo analogs (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxopyrimidine-5-carboxylate, decomposition ~180°C) .

Biological Activity

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a methylamino group and a methylthio group, has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 213.26 g/mol
  • Structural Features : The compound contains a pyrimidine ring with an ethyl ester at the carboxyl group, a methylamino group at the 4-position, and a methylthio group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Transcription Factor Inhibition : Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are crucial in regulating gene expression related to inflammatory responses.
  • Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity due to the presence of functional groups that enhance binding affinity.

Anticancer Activity

This compound has shown promising anticancer properties:

  • In Vitro Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism : The mechanism likely involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity:

  • COX Inhibition : this compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation .
  • Case Studies : In animal models, the compound exhibited reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory therapeutic .

Antimicrobial Properties

Emerging research suggests that this compound possesses antimicrobial properties:

  • Pathogen Inhibition : Studies have indicated that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Data Table: Biological Activities and IC50 Values

Activity TypeTest SystemIC50 Value (µM)Reference
COX-2 InhibitionIn vitro (enzyme assay)0.04 ± 0.01
CytotoxicityA549 cancer cell line49.85
Anti-inflammatoryCarrageenan-induced edemaED50 = 9.17

Q & A

Q. Q1. What is the standard laboratory-scale synthesis protocol for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate?

Methodology :

  • Reaction Setup : React ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (precursor) with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) as solvent, using triethylamine (TEA) as a base.
  • Conditions : Stir overnight at room temperature under inert atmosphere.
  • Workup : Remove solvent under reduced pressure, suspend residue in ethyl acetate, and wash with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
  • Purification : Triturate with hexanes to yield an off-white solid (52% yield).
  • Validation : Confirm purity via 1H^1 \text{H} NMR (e.g., δ 8.61 ppm for pyrimidine proton, δ 3.08 ppm for methylamino group) .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} NMR in CDCl₃ identifies key groups:
    • Pyrimidine ring proton at δ 8.61 ppm (singlet).
    • Methylamino (N–CH₃) at δ 3.08 ppm (doublet, J=5.1HzJ = 5.1 \, \text{Hz}).
    • Methylthio (S–CH₃) at δ 2.55 ppm (singlet) .
  • X-ray Crystallography : For absolute configuration (if crystalline), refine data-to-parameter ratios (e.g., 12.7:1) and validate bond lengths (mean C–C = 0.004 Å) .

Functional Group Reactivity

Q. Q3. How does the methylthio (-SMe) group influence reactivity in nucleophilic substitutions?

Methodology :

  • Substitution Reactions : The methylthio group is a leaving group in SNAr (nucleophilic aromatic substitution). React with amines (e.g., phenylethylamine) under reflux to replace -SMe with -NH-R groups.
  • Optimization : Use polar aprotic solvents (DMF, THF) and monitor reaction progress via TLC (e.g., Sulifol UV 254 plates). Acidify post-reaction to precipitate products .
  • Applications : Generate derivatives for kinase inhibitor libraries (e.g., protein kinase inhibitors) .

Advanced Mechanistic Insights

Q. Q4. What computational strategies predict interactions of this compound with kinase targets?

Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
  • Parameters : Grid box centered on catalytic lysine residue, with exhaustiveness ≥50 for accuracy.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) and validate via MD simulations (RMSD < 2.0 Å over 100 ns) .

Contradictions in Synthetic Pathways

Q. Q5. How can discrepancies in reported yields for analogous pyrimidine derivatives be resolved?

Methodology :

  • Variable Analysis : Compare reaction parameters (e.g., solvent polarity, base strength). For example, using TEA (pKₐ 10.7) vs. DBU (pKₐ 13.5) affects deprotonation efficiency.
  • Case Study : Ethyl 4-[(3-chloro-4-methoxybenzyl)amino] analogs show lower yields (30–40%) due to steric hindrance; optimize via microwave-assisted synthesis (80°C, 30 min) .

Scale-Up Challenges

Q. Q6. What are key considerations for scaling up synthesis while maintaining yield?

Methodology :

  • Solvent Selection : Replace THF with 2-MeTHF (higher boiling point, greener solvent).
  • Methylamine Delivery : Use gas entrainment for controlled addition, avoiding excess aqueous methylamine.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor amine consumption and prevent byproduct formation .

Applications in Medicinal Chemistry

Q. Q7. How is this compound utilized in developing kinase inhibitors?

Methodology :

  • Scaffold Modification : Introduce substituents at C4 (methylamino) and C2 (methylthio) to enhance binding:
    • Replace methylamino with benzylamine for hydrophobic pocket targeting.
    • Replace methylthio with morpholino for solubility improvement.
  • Biological Testing : Screen derivatives against kinase panels (e.g., DiscoverX) and validate IC₅₀ values via ADP-Glo assays .

Stability and Storage

Q. Q8. What storage conditions prevent degradation of this compound?

Methodology :

  • Light Sensitivity : Store in amber vials at -20°C under argon.
  • Moisture Control : Use molecular sieves (3Å) in storage containers.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking (λ = 254 nm) .

Synthetic Byproduct Analysis

Q. Q9. How are side products (e.g., dimerization) characterized and mitigated?

Methodology :

  • Byproduct Identification : Use LC-MS to detect dimeric species (e.g., m/z 454.2 for [M+H]⁺).
  • Mitigation : Add radical scavengers (e.g., BHT) during synthesis and reduce reaction time to ≤6 hours .

Comparative SAR Studies

Q. Q10. How do substituent variations impact bioactivity in pyrimidine derivatives?

Methodology :

  • Library Design : Synthesize analogs with:
    • C4: Methylamino vs. ethylamino vs. cyclopropylamino.
    • C2: Methylthio vs. methoxy vs. trifluoromethyl.
  • Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC₅₀ values. Highlight methylthio’s role in enhancing membrane permeability (clogP ≈ 2.1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

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